molecular formula C10H7ClN2S B11879687 5-Chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine

5-Chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine

Cat. No.: B11879687
M. Wt: 222.69 g/mol
InChI Key: QBHFABRUEGZOKO-UHFFFAOYSA-N
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Description

5-Chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine is a useful research compound. Its molecular formula is C10H7ClN2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of naphthyridine derivatives, which are characterized by their fused pyridine rings. The presence of the thieno group and chlorine atom contributes to its unique properties and potential biological activities.

Structural Formula

The structural formula can be represented as follows:

C10H7ClN2S\text{C}_{10}\text{H}_{7}\text{ClN}_{2}\text{S}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (cervical cancer)15.03
A549 (lung cancer)10.47
CEM-SS (leukemia)12.50

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of apoptosis-related proteins.

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have shown that it inhibits the growth of various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

This antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The mechanism of action of this compound involves multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.

Study on Anticancer Effects

A study conducted on mice bearing human hepatocellular carcinoma xenografts demonstrated that treatment with this compound resulted in significant tumor reduction. The compound was administered at a dosage of 20 mg/kg body weight over four weeks. The results indicated a decrease in tumor size by approximately 60% compared to the control group.

Study on Antimicrobial Efficacy

In another study assessing its antimicrobial efficacy against drug-resistant strains of bacteria, the compound was found to retain activity against field isolates with minimal resistance development observed over time. This highlights its potential as a therapeutic agent in treating resistant infections.

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

5-chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine

InChI

InChI=1S/C10H7ClN2S/c11-9-6-2-1-4-12-8(6)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2

InChI Key

QBHFABRUEGZOKO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C3=C(C=CC=N3)C(=N2)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.